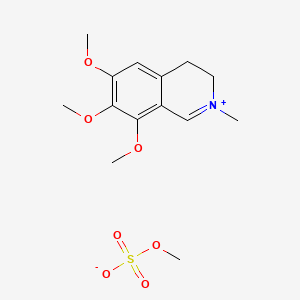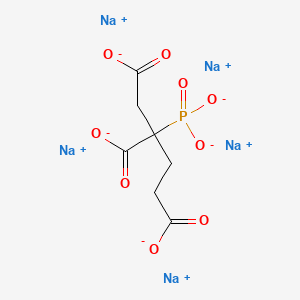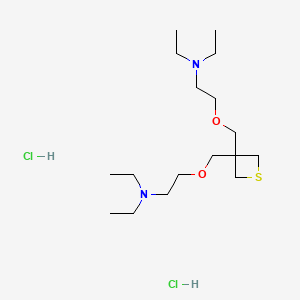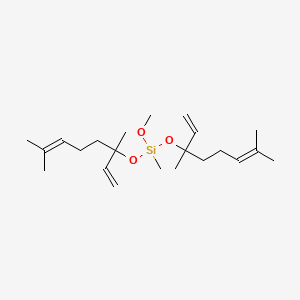
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane is an organosilicon compound with the molecular formula C22H40O3Si. This compound is characterized by its unique structure, which includes two 1,5-dimethyl-1-vinylhex-4-enyl groups attached to a methoxymethylsilane core. It is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane typically involves the reaction of 1,5-dimethyl-1-vinylhex-4-enyl alcohol with methoxymethylsilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and siloxanes.
Reduction: Reduction reactions can convert the vinyl groups into ethyl groups.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid as a catalyst.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of the original compound. These products have diverse applications in different fields .
Aplicaciones Científicas De Investigación
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane is used in a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is used in the development of biocompatible materials for medical devices.
Medicine: It is explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the production of high-performance coatings and adhesives.
Mecanismo De Acción
The mechanism of action of Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane involves its interaction with various molecular targets and pathways. The vinyl groups in the compound can undergo polymerization reactions, leading to the formation of cross-linked networks. These networks enhance the mechanical properties of materials and improve their stability. The methoxymethylsilane core provides flexibility and allows for the incorporation of other functional groups, making the compound versatile for different applications .
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)ether: Similar in structure but lacks the vinyl groups.
Dimethoxydimethylsilane: Contains methoxy groups but has a simpler structure.
Vinyltrimethoxysilane: Contains vinyl groups but has a different core structure.
Uniqueness
Bis((1,5-dimethyl-1-vinylhex-4-enyl)oxy)methoxymethylsilane is unique due to its combination of vinyl and methoxymethylsilane groups. This combination imparts distinctive chemical properties, making it suitable for specialized applications in various fields .
Propiedades
Número CAS |
83863-56-3 |
|---|---|
Fórmula molecular |
C22H40O3Si |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
bis(3,7-dimethylocta-1,6-dien-3-yloxy)-methoxy-methylsilane |
InChI |
InChI=1S/C22H40O3Si/c1-11-21(7,17-13-15-19(3)4)24-26(10,23-9)25-22(8,12-2)18-14-16-20(5)6/h11-12,15-16H,1-2,13-14,17-18H2,3-10H3 |
Clave InChI |
QTJNJBLGOFAAKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC(C)(C=C)O[Si](C)(OC)OC(C)(CCC=C(C)C)C=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


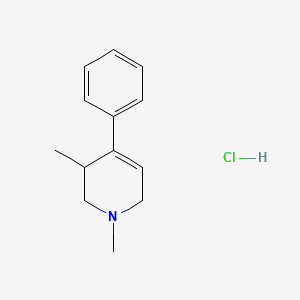
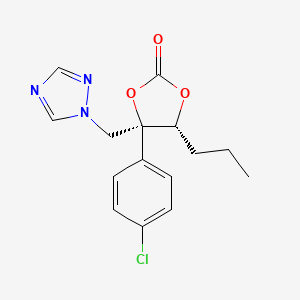

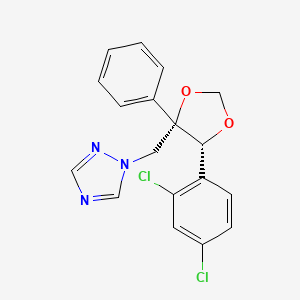
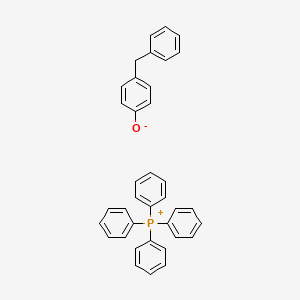
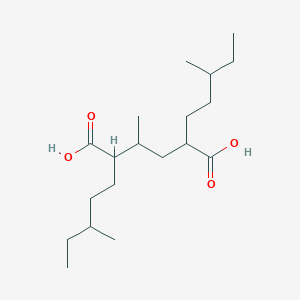

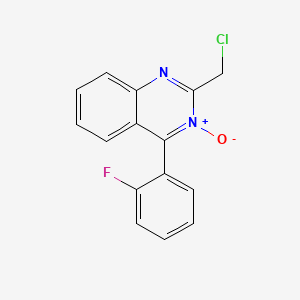

![3-[(2,5-Dihydro-2-methyl-3-furyl)thio]tetrahydro-2-methylfuran-3-thiol](/img/structure/B12674685.png)

